BenchChemオンラインストアへようこそ!

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol

Lipophilicity Membrane permeability Drug-likeness

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol (CAS 1192804-87-7) is a synthetic small molecule belonging to the 3-amino-1,2-benzisothiazole 1,1-dioxide class, also described as an N,N-disubstituted pseudosaccharyl amine derivative. The compound (C₁₆H₁₆N₂O₃S, MW 316.37 g/mol) features a benzisothiazole 1,1-dioxide (saccharin-derived) core substituted at the 3-position with an N-(4-methylphenyl)-N-(2-hydroxyethyl)amino group.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 1192804-87-7
Cat. No. B2430704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol
CAS1192804-87-7
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
InChIInChI=1S/C16H16N2O3S/c1-12-6-8-13(9-7-12)18(10-11-19)16-14-4-2-3-5-15(14)22(20,21)17-16/h2-9,19H,10-11H2,1H3
InChIKeyXADQNCZUFONFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol (CAS 1192804-87-7): Physicochemical Identity and Procurement-Significant Core Structure


2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol (CAS 1192804-87-7) is a synthetic small molecule belonging to the 3-amino-1,2-benzisothiazole 1,1-dioxide class, also described as an N,N-disubstituted pseudosaccharyl amine derivative [1]. The compound (C₁₆H₁₆N₂O₃S, MW 316.37 g/mol) features a benzisothiazole 1,1-dioxide (saccharin-derived) core substituted at the 3-position with an N-(4-methylphenyl)-N-(2-hydroxyethyl)amino group . Commercially available at ≥98% purity with recommended storage at 2–8°C under dry conditions, it serves as a research intermediate and scaffold for medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol (CAS 1192804-87-7) Is Scientifically Unreliable


Within the 3-amino-1,2-benzisothiazole 1,1-dioxide series, the identity of the N-substituent exerts a dominant influence on lipophilicity, hydrogen-bonding capacity, thermal stability, and conformational flexibility—parameters that directly govern membrane permeability, metabolic stability, and target-binding geometry [1]. Substituting the N-(4-methylphenyl)-N-(2-hydroxyethyl) motif of the target compound with a simpler N-H (CAS 7677-49-8) or N-CH₃ (CAS 296798-35-1) analog yields a >1.6 log-unit drop in computed XLogP3, a 0–100% increase in hydrogen bond donor count, and a >85°C reduction in predicted boiling point, each sufficient to alter the compound's behavior in biological assays, synthetic workflows, and formulation development [2]. The quantitative evidence below establishes where these differences translate into experimentally or computationally verifiable selection criteria.

Quantitative Differentiation Evidence for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol (CAS 1192804-87-7) Versus In-Class Analogs


Lipophilicity (XLogP3) Head-to-Head: N-(4-Methylphenyl) vs. N–H and N–CH₃ Analogs

The target compound exhibits a computed XLogP3 of 1.9, compared to 0.3 for 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol (CAS 7677-49-8, the N–H analog) and 0 for 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol (CAS 296798-35-1, the N–CH₃ analog), as reported by PubChem [1]. The 1.6–1.9 log-unit increase in XLogP3 for the target compound places it within the optimal lipophilicity window (logP 1–3) associated with favorable passive membrane permeability and oral absorption, whereas the comparators fall near or below the lower threshold, potentially limiting their cellular penetration [2].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count Reduction: N,N-Disubstitution Eliminates One HBD Relative to Secondary Amine Analog

The tertiary amine structure of the target compound (N,N-disubstituted) results in a hydrogen bond donor (HBD) count of 1, originating solely from the terminal hydroxyl group. In contrast, the secondary amine analog 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol (CAS 7677-49-8) possesses an additional N–H donor, yielding an HBD count of 2 [1]. An HBD count ≤3 is a component of Lipinski's Rule of Five for oral drug-likeness; the reduction from 2 to 1 HBD is associated with a mean 0.7 log-unit improvement in Caco-2 permeability in neutral and basic amine series [2].

Oral bioavailability Hydrogen bonding Lipinski rule

Thermal Stability: Boiling Point Elevation of >85°C Over N–CH₃ and N–H Analogs

The predicted boiling point of the target compound is 544.9 ± 60.0 °C, compared to 457.4 ± 47.0 °C for the N–H analog (CAS 7677-49-8) and 446.3 ± 47.0 °C for the N–CH₃ analog (CAS 296798-35-1) . This represents an elevation of 87.5 °C and 98.6 °C, respectively, attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the 4-methylphenyl substituent. Higher boiling points are generally associated with lower vapor pressure and greater thermal robustness during high-temperature synthetic transformations.

Thermal stability Process chemistry Synthetic utility

Topological Polar Surface Area (TPSA): 78.4 vs. 87.1 Ų for the Secondary Amine Analog

The target compound has a computed TPSA of 78.4 Ų, identical to the N–CH₃ analog (CAS 296798-35-1) but 8.7 Ų lower than the 87.1 Ų of the N–H analog (CAS 7677-49-8) [1]. TPSA values below 90 Ų are generally predictive of acceptable intestinal absorption, while values below 60–70 Ų are associated with blood-brain barrier penetration. Although both compounds fall within the intestinal absorption range, the 8.7 Ų reduction for the target compound indicates a measurable shift toward improved passive membrane partitioning [2].

BBB penetration Intestinal absorption TPSA

Conformational Flexibility: 4 Rotatable Bonds Provide Greater Target-Adaptability than 2–3 in Simpler Analogs

The target compound possesses 4 rotatable bonds (the N–CH₂CH₂OH side chain plus the N–C₆H₄CH₃ bond), compared to 2 rotatable bonds for the N–H analog (CAS 7677-49-8) and 3 rotatable bonds for the N–CH₃ analog (CAS 296798-35-1) [1]. Increased rotatable bond count is a double-edged parameter: while each additional rotatable bond above 5 can reduce oral bioavailability by approximately 0.5 log units, the target compound's count of 4 remains within an acceptable range while providing enhanced conformational sampling for induced-fit binding modes [2].

Conformational entropy Target binding Molecular recognition

Class-Level Biological Precedent: N-Aryl Benzisothiazole Dioxides as Privileged Pharmacophores with Nanomolar-to-Micromolar Target Engagement

N-Aryl-substituted 1,2-benzisothiazole 1,1-dioxides have demonstrated quantifiable biological activity across multiple target classes. The 6-nitro-3-(m-tolylamino) series achieved dual 5-LOX/mPGES-1 inhibition with IC₅₀ values of 0.15–23.6 μM, with compound 3g (the m-tolylamino derivative) showing IC₅₀ = 0.6 μM (5-LOX) and 2.1 μM (mPGES-1) [1]. The N-[3,5-bis(trifluoromethyl)phenyl] analog (M1002) exhibited HIF-2α agonism with EC₅₀ = 490 nM (Emax = 349.2%) in a luciferase reporter gene assay and 41.38% oral bioavailability in rats [2]. Pseudosaccharinamine ester derivatives achieved human leukocyte elastase (HLE) inhibition at Ki = 0.8 μM [3]. These data establish that the N-aryl benzisothiazole dioxide pharmacophore possesses validated, quantitative biological activity; the target compound's 4-methylphenyl substituent occupies the same critical N-aryl position identified in these active series.

HIF-2α agonism 5-LOX/mPGES-1 inhibition Elastase inhibition

High-Value Application Scenarios for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol (CAS 1192804-87-7) Driven by Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity (XLogP3 1.9) for Cellular Permeability

In drug discovery programs targeting intracellular enzymes or receptors, the target compound's XLogP3 of 1.9 places it within the optimal lipophilicity range (1–3) for passive membrane permeability, a 1.6–1.9 log-unit advantage over non-arylated analogs [1]. This property supports its deployment as a starting scaffold in cell-based phenotypic screening and target-based assays where compound ingress is rate-limiting, reducing the need for early lipophilicity optimization through additional synthetic steps.

Agrochemical Lead Discovery Leveraging the N-Aryl Benzisothiazole Dioxide Pharmacophore for Pesticidal Activity

Patents from BASF SE and Syngenta disclose 3-amino-1,2-benzisothiazole dioxide derivatives with insecticidal and acaricidal activity, where N-aryl substitution (including tolyl variants) is a recurrent structural feature [2]. The target compound, bearing the N-(4-methylphenyl) moiety, aligns with these disclosed active chemotypes and can serve as a direct input for agrochemical SAR libraries targeting lepidopteran and hemipteran pests, bypassing the need for de novo scaffold construction.

Synthetic Intermediate Requiring Elevated Thermal Stability for Downstream Derivatization at High Temperature

With a predicted boiling point of 544.9 °C—87.5 °C and 98.6 °C higher than the N–H and N–CH₃ analogs, respectively—the target compound offers superior thermal latitude in reactions such as nucleophilic aromatic substitution, microwave-assisted coupling, or distillation-based purification . Procurement for process chemistry applications where thermal decomposition of simpler analogs is a documented risk is directly justified by this quantitative stability advantage.

Pharmacokinetic Property Space Expansion in CNS-Targeted Library Design

The combination of TPSA (78.4 Ų) below the 90 Ų intestinal absorption threshold, a single HBD, and XLogP3 of 1.9 positions the target compound favorably in CNS multiparameter optimization (MPO) scoring relative to the N–H analog (TPSA 87.1 Ų, HBD 2, XLogP3 0.3) [3]. Library designers seeking to populate the CNS-accessible property space with benzisothiazole dioxide scaffolds should prioritize the N-aryl-N-hydroxyethyl substitution pattern exemplified by this compound.

Quote Request

Request a Quote for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.